molecular formula C₄H₃D₃N₂S B1140477 Methimazole-d3 CAS No. 1160932-07-9

Methimazole-d3

Cat. No. B1140477
CAS RN: 1160932-07-9
M. Wt: 117.19
InChI Key:
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Description

Synthesis Analysis

Methimazole and its complexes undergo various synthetic processes to explore their reactivity and interaction with different chemical entities. For instance, methimazole reacts with molecular iodine to form a charge transfer complex and eventually 1-methylimidazole as the final product, revealing insights into its mechanism of action in antithyroid drugs (Isaia et al., 2008). Additionally, methimazole forms complexes with zinc, undergoing transformations that highlight its coordination behavior and potential reactivity pathways (Isaia et al., 2015).

Molecular Structure Analysis

The molecular structure of methimazole and its complexes provides essential insights into its chemical behavior. X-ray crystallography has identified the structures of methimazole complexes, elucidating the spatial arrangement and bonding interactions critical for its function and reactivity. These structures are pivotal in understanding the drug's antithyroid activity and its interaction with iodine (Isaia et al., 2008).

Chemical Reactions and Properties

Methimazole's chemical properties, particularly its ability to form complexes with metals and interact with iodine, play a significant role in its pharmacological activity. These interactions not only contribute to its antithyroid effects but also influence its behavior in various chemical environments, shedding light on its mechanism of action and potential for reactivity with biological molecules (Isaia et al., 2008).

Scientific Research Applications

1. Skin Depigmentation

Methimazole has been explored for its potential as a skin-depigmenting agent. A study by Kasraee et al. (2008) found that topical methimazole did not significantly alter thyroid hormone levels while being effective in treating pigmented lesions like melasma. This indicates its potential use in treating skin hyperpigmentation disorders (Kasraee et al., 2008).

2. Antioxidant and Immunomodulatory Effects

Methimazole exhibits antioxidant and immunomodulatory effects. Kim et al. (2001) found that it inhibits transcription of the intercellular adhesion molecule-1 gene and reduces oxidative stress in thyroid cells. These properties may contribute to its therapeutic effects in Graves' disease (Kim et al., 2001).

3. Effects on the Gastrointestinal System

In a study by Oren et al. (1997), methimazole showed positive effects in a rat model of experimental colitis, indicating its potential in treating certain gastrointestinal disorders (Oren et al., 1997).

4. Impact on Hepatotoxicity

Heidari et al. (2014) investigated methimazole's hepatotoxic effects and found it caused significant liver damage, highlighting the importance of monitoring liver function during methimazole therapy (Heidari et al., 2014).

5. Influence on Thyroid Hormone Levels

Methimazole is widely used in the management of hyperthyroidism. A study by Kawakami-Tani et al. (1997) demonstrated its effect on serum levels of thyroid hormones in patients with Graves' disease, providing insight into its role in thyroid hormone regulation (Kawakami-Tani et al., 1997).

6. Olfactory System Effects

Bergman and Brittebo (1999) explored methimazole's impact on the olfactory system in rodents. Their findings suggest potential risks associated with methimazole use in humans due to its effects on the sense of smell and taste (Bergman & Brittebo, 1999).

Mechanism of Action

Target of Action

Methimazole-d3, a deuterium labeled Methimazole , primarily targets thyroid peroxidase (TPO) . TPO is an enzyme that plays a crucial role in the synthesis of thyroid hormones . By inhibiting the actions of TPO, this compound leads to a reduction in thyroid hormone synthesis .

Mode of Action

This compound’s primary mechanism of action is interference in an early step in thyroid hormone synthesis involving TPO . The exact method through which this compound inhibits this step is unclear . TPO, along with hydrogen peroxide, normally catalyzes the conversion of iodide to iodine . This compound inhibits the synthesis of thyroid hormones by blocking the oxidation of iodine in the thyroid gland .

Biochemical Pathways

This compound affects the thyroid hormone synthesis pathway. It inhibits the actions of TPO, leading to a reduction in thyroid hormone synthesis . This results in the amelioration of hyperthyroidism . The pathway analyses further revealed that monoamine oxidase (MAO) inhibition, reactive oxygen species (ROS) production, mitochondria dysfunction, and DNA disruption might contribute to this compound-induced hepatotoxicity .

Pharmacokinetics

This compound is readily and rapidly absorbed from the GI tract following oral administration . The absorption is almost complete . It is concentrated in the thyroid gland . This compound is metabolized in the liver and excreted in the urine . The onset of action is between 12 to 18 hours , and the time to peak serum concentration is between 1 to 2 hours . The duration of action is between 36 to 72 hours , and the half-life of elimination is between 4 to 6 hours .

Result of Action

The primary result of this compound’s action is the reduction in thyroid hormone synthesis, leading to the amelioration of hyperthyroidism . This is achieved by inhibiting the actions of TPO .

Safety and Hazards

Methimazole-d3 may be harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation and is suspected of damaging fertility or the unborn child .

Future Directions

While Methimazole-d3 is primarily used for the treatment of hyperthyroidism, research is ongoing to understand its interactions with other substances and its potential uses. For instance, studies have been conducted to understand the interaction of this compound with vitamin D3 , and its effect when used in combination with selenium and vitamin D in treating Graves’ disease .

Biochemical Analysis

Biochemical Properties

Methimazole-d3, like Methimazole, inhibits the actions of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis . This interaction with thyroid peroxidase, an enzyme, disrupts the normal biochemical reactions involved in the production of thyroid hormones .

Cellular Effects

In the context of cellular effects, this compound is expected to have similar effects as Methimazole. Methimazole’s primary effect is to inhibit thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with thyroid peroxidase. Methimazole’s primary mechanism of action is interference in an early step in thyroid hormone synthesis involving thyroid peroxidase . The exact method through which Methimazole inhibits this step is unclear .

Temporal Effects in Laboratory Settings

For instance, a study found that long-term low dose Methimazole treatment may be a lifelong effective and safe therapeutic modality in patients with Graves’ hyperthyroidism for prevention of relapse .

Dosage Effects in Animal Models

Methimazole is commonly used for the pharmacologic management of feline hyperthyroidism . The dosage is adjusted based on the recheck by 1.0–2.5 mg increments as needed, with the intention of maintaining circulating T4 concentrations .

Metabolic Pathways

This compound, like Methimazole, is rapidly and extensively metabolized by the liver, mainly via the CYP450 and FMO enzyme systems . Several metabolites have been identified, though the specific enzyme isoforms responsible for this metabolism are not clearly defined .

Transport and Distribution

The apparent volume of distribution of Methimazole has been reported as roughly 20 L . Following oral administration, Methimazole is highly concentrated in the thyroid gland - intrathyroidal Methimazole levels are approximately 2 to 5 times higher than peak plasma levels, and remain high for 20 hours after ingestion .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the available literature. Given that Methimazole is highly concentrated in the thyroid gland following administration , it can be inferred that this compound may also localize within the thyroid gland cells

properties

IUPAC Name

3-(trideuteriomethyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRYVIKBURPHAH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160932-07-9
Record name 3-(trideuteriomethyl)-1H-imidazole-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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